molecular formula C24H19Cl2FN2O2 B10927355 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10927355
M. Wt: 457.3 g/mol
InChI Key: DPHORFMPSZZGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole core substituted with various functional groups, including chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloro, fluoro, and methoxy substituents via electrophilic aromatic substitution reactions. The final step often involves the etherification of the phenyl group to form the methyl ether derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenolic compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorobenzenemethanol: Shares similar structural features but lacks the pyrazole core.

    2-Chloro-6-fluorobenzyl chloride: Contains similar substituents but differs in its overall structure.

Uniqueness

4-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its combination of functional groups and the presence of the pyrazole core, which imparts specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C24H19Cl2FN2O2

Molecular Weight

457.3 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19Cl2FN2O2/c1-30-17-10-6-15(7-11-17)23-22(26)24(16-8-12-18(31-2)13-9-16)29(28-23)14-19-20(25)4-3-5-21(19)27/h3-13H,14H2,1-2H3

InChI Key

DPHORFMPSZZGER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.